Cas no 16978-42-0 (Ethanaminium,N,N,N-trimethyl-2-[[(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]oxy]-)

Ethanaminium,N,N,N-trimethyl-2-[[(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]oxy]- structure
16978-42-0 structure
Product Name:Ethanaminium,N,N,N-trimethyl-2-[[(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]oxy]-
Numero CAS:16978-42-0
MF:C10H16N3O4
MW:242.251742362976
CID:187638
PubChem ID:86894
Update Time:2025-04-19

Ethanaminium,N,N,N-trimethyl-2-[[(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]oxy]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanaminium,N,N,N-trimethyl-2-[[(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]oxy]-
    • [2-[[(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl]oxy]ethyl]trimethylammonium
    • 2-{[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]oxy}-N,N,N-trimethylethanaminium
    • Choline orotate
    • Orotic acid, choline ester
    • Einecs 241-056-8
    • N,N,N-Trimethyl-2-[[[(1,2,3,6-tetrahydro-2,6-dioxopyrimidin)-4-yl]carbonyl]oxy]ethanaminium
    • 16978-42-0
    • DTXSID00937680
    • 2-[(2,6-Dihydroxypyrimidine-4-carbonyl)oxy]-N,N,N-trimethylethan-1-aminium
    • SCHEMBL1461344
    • 2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium
    • (2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium
    • Inchi: 1S/C10H15N3O4/c1-13(2,3)4-5-17-9(15)7-6-8(14)12-10(16)11-7/h6H,4-5H2,1-3H3,(H-,11,12,14,16)/p+1
    • Chiave InChI: WVKGFOLHMRECQI-UHFFFAOYSA-O
    • Sorrisi: O(C(C1=CC(NC(N1)=O)=O)=O)CC[N+](C)(C)C

Proprietà calcolate

  • Massa esatta: 242.11418
  • Massa monoisotopica: 242.11408100g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 5
  • Complessità: 382
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.9
  • Superficie polare topologica: 84.5Ų

Proprietà sperimentali

  • PSA: 84.5
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso